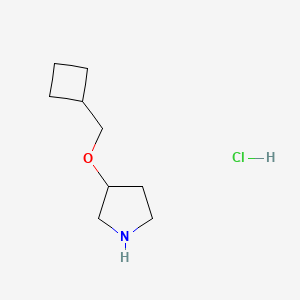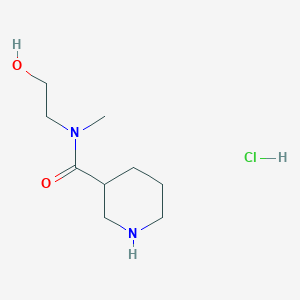
3-Fluoro-4-iodobenzamide
Descripción general
Descripción
3-Fluoro-4-iodobenzamide: is a chemical compound that belongs to the benzamide family. It has the molecular formula C7H5FINO and a molecular weight of 265.02 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzamide core, making it a unique and valuable compound in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-amino-4-bromo-3-fluoro-5-iodobenzamide as an intermediate . The process includes the following steps:
Introduction of Carbon Dioxide: Carbon dioxide is introduced into the compound to form the desired intermediate.
Reaction with Reagents: The intermediate is then reacted with appropriate reagents under controlled conditions to yield 3-Fluoro-4-iodobenzamide.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines and thiols. Conditions typically involve the use of and .
Oxidation Reactions: Reagents such as or are used under acidic conditions.
Reduction Reactions: Reagents like or are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various fluoro- and iodo-substituted benzamides and their derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Fluoro-4-iodobenzamide has a wide range of scientific research applications, including but not limited to:
Chemistry:
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.
Analytical Chemistry: Used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry .
Biology:
Biochemical Studies: Employed in the study of enzyme interactions and protein-ligand binding.
Cellular Imaging: Utilized in the development of fluorescent probes for cellular imaging.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as electronic materials and biomedical materials .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to changes in cellular processes.
Modulating Receptor Activity: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
- 3-Fluoro-4-chlorobenzamide
- 3-Fluoro-4-bromobenzamide
- 3-Fluoro-4-methylbenzamide
Comparison: 3-Fluoro-4-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits:
Propiedades
IUPAC Name |
3-fluoro-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKPQBHGLYYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)



![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)







